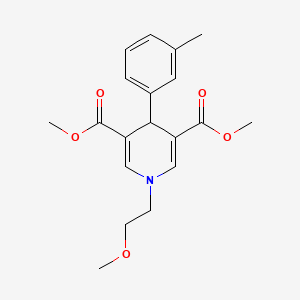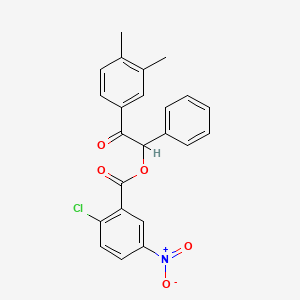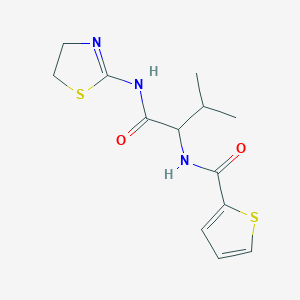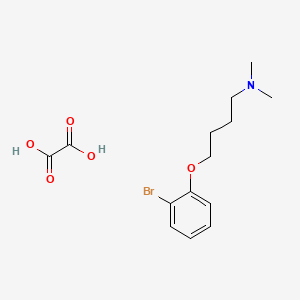![molecular formula C22H28ClNO7 B4043131 4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043131.png)
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine; oxalic acid is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of 4-chloronaphthalene with ethylene glycol to form an intermediate, which is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions are possible under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloronaphthalen-1-yl)boronic acid
- (2-chloronaphthalen-1-yl)boronic acid
- 2-[(4-chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Uniqueness
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3.C2H2O4/c1-15-13-22(14-16(2)25-15)9-10-23-11-12-24-20-8-7-19(21)17-5-3-4-6-18(17)20;3-1(4)2(5)6/h3-8,15-16H,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYVUMKKMWUHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043048.png)
![N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043052.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate](/img/structure/B4043055.png)

![2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043058.png)

![methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate](/img/structure/B4043063.png)
![3,5-Dimethyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043081.png)
![8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B4043101.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043108.png)

![(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B4043126.png)


